1-(4-氟-2-硝基苯基)哌啶-4-羧酸

描述

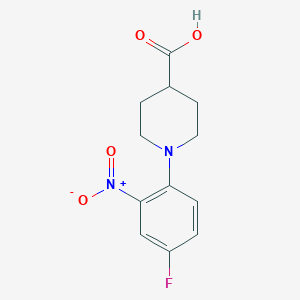

The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" is a fluorinated aromatic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is structurally related to piperidine-4-carboxylic acid (isonipecotic acid, P4C), which has been studied for its ability to form hydrogen-bonded complexes with various nitrophenols, such as 2,6-dichloro-4-nitrophenol (DCNP) .

Synthesis Analysis

The synthesis of related piperidine carboxylic acids and their derivatives has been explored in various studies. For instance, benzyloxy anilides of nipecotic and isonipecotic acids have been synthesized and assayed for their biological activity . Although the specific synthesis of "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" is not detailed in the provided papers, similar synthetic routes may involve the formation of piperidine carboxylic acid followed by aromatic substitution to introduce the fluoro and nitro groups on the phenyl ring.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" has been analyzed using X-ray diffraction and theoretical calculations. For example, the crystal and molecular structure of a 1:1 complex of piperidineacetic acid with DCNP has been solved, revealing the presence of hydrogen bonds and electrostatic interactions that consolidate the crystal lattice . These structural analyses provide insights into the potential geometry and electronic distribution of the compound .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been studied, particularly in the context of their interactions with nitrophenols. The formation of stable hydrogen-bonded complexes has been observed, as in the case of piperidine-4-carboxylic acid with DCNP . Additionally, the kinetics and mechanism of reactions involving piperidine bases with nitrophenyl ethanes have been reported, which may shed light on the reactivity of the fluorinated nitrophenyl piperidine carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the 1:1 complex of isonipecotic acid with DCNP has been characterized by Raman and FTIR spectroscopy, revealing details about the hydrogen bonding and vibrational modes . These studies can help predict the solubility, melting point, and other physical properties of "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid".

科学研究应用

Aurora 激酶抑制剂开发

该化合物已被研究其在开发 Aurora 激酶抑制剂方面的潜力。Aurora 激酶对于细胞分裂至关重要,抑制它们可能是癌症治疗的一种策略。研究表明,该化合物的衍生物可能通过抑制 Aurora A 激酶活性来治疗癌症,突出了该化合物在用于癌症治疗的药物化学中的相关性 (Robert Henry, James, 2006).

用于 PET 成像的放射性示踪剂开发

另一个应用涉及用于正电子发射断层扫描 (PET) 成像的放射性示踪剂的合成。该化合物已被用作合成 N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-羧酰胺的前体,证明了使用该化合物开发放射性示踪剂以研究大脑中的 CB1 大麻素受体的可行性。这突出了其在神经学和药理学研究中的效用 (†. R. Katoch-Rouse, A. Horti, 2003).

光谱和理论研究

该化合物也一直是光谱和理论研究的主题,以更好地了解其化学性质。例如,对相关哌啶化合物的氢键和分子结构的研究提供了对其化学行为的见解,这对于开发新材料和理解生物过程至关重要 (M. Anioła 等,2016).

配位聚合物化合物

此外,相关的哌啶衍生物已被用于配位聚合物化合物的合成中,展示了这些化合物在材料科学中的多功能性。这些材料在催化、分子识别和光致发光方面具有潜在应用,表明这些化学结构具有广泛的科学研究应用 (梁才宇等,2006).

安全和危害

属性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBRZKHLYQTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619399 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

CAS RN |

648917-79-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)